4-Fluoro-4'-hydroxybiphenyl

Medicinal Chemistry Lipophilicity ADME

Source 4-Fluoro-4'-hydroxybiphenyl (CAS 324-94-7) for your advanced R&D. This bifunctional scaffold is differentiated by its 4'-fluoro substitution, delivering a LogP of 3.13 for enhanced membrane permeability and metabolic stability unattainable with non-fluorinated or other halogen analogs. It serves as a critical intermediate for liquid crystalline epoxy resins requiring broad mesomorphic ranges. For medicinal chemistry, the free phenolic hydroxyl enables late-stage diversification through alkylation, acylation, or phosphorylation. This compound is a valuable CYP450 probe (CYP2C9 IC50: 31.6 µM). Secure your reliable supply of this versatile building block today.

Molecular Formula C12H9FO
Molecular Weight 188.2 g/mol
CAS No. 324-94-7
Cat. No. B183214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-4'-hydroxybiphenyl
CAS324-94-7
Molecular FormulaC12H9FO
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)F)O
InChIInChI=1S/C12H9FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H
InChIKeyQSJNKJGPJVOGPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-4'-hydroxybiphenyl (CAS 324-94-7): A Strategic Building Block for Fluorinated Pharmaceuticals and Advanced Materials


4-Fluoro-4'-hydroxybiphenyl (CAS 324-94-7) is a fluorinated biphenyl derivative characterized by a hydroxyl group on one aromatic ring and a fluorine substituent in the para position of the opposing ring [1]. This arrangement creates a bifunctional scaffold with an electron-withdrawing fluorine atom that modulates aromatic ring electronics and a phenolic hydroxyl group for further derivatization . The compound has a molecular weight of 188.20 g/mol and is typically supplied as a white to off-white crystalline powder with a purity of ≥98.0% (GC) . It serves as a versatile intermediate in the synthesis of liquid crystals, pharmaceutical agents, and advanced polymers, with established synthetic routes via Suzuki-Miyaura cross-coupling ensuring reliable supply .

Why 4-Fluoro-4'-hydroxybiphenyl (CAS 324-94-7) Cannot Be Replaced by Generic Biphenyl Analogs


Biphenyl derivatives are not functionally interchangeable due to the profound impact of para-substituents on electronic properties, lipophilicity, and biological activity. The specific combination of a 4'-fluoro substituent and a 4-hydroxyl group on 4-fluoro-4'-hydroxybiphenyl imparts a unique LogP of 3.13 [1], which differs significantly from non-fluorinated (4-hydroxybiphenyl) or other halogenated analogs (e.g., 4-bromo-4'-hydroxybiphenyl). This lipophilicity shift directly influences membrane permeability and metabolic stability in pharmaceutical applications. Furthermore, fluorine substitution alters metabolic susceptibility: studies have demonstrated that the 4'-fluoro-analogue of biphenyl-4-carboxylic acid remains untransformed in microbial oxidation assays, whereas its non-fluorinated counterpart undergoes complete conversion [2]. This highlights how fluorine incorporation can confer metabolic stability, a critical parameter in drug design. Substituting 4-fluoro-4'-hydroxybiphenyl with a generic analog risks altering reactivity in cross-coupling reactions, modifying liquid crystal phase behavior, and introducing uncharacterized biological effects, thereby compromising the integrity of downstream research and manufacturing processes.

Quantitative Differentiation: Head-to-Head Data for 4-Fluoro-4'-hydroxybiphenyl (CAS 324-94-7) Against Closest Analogs


Enhanced Lipophilicity (LogP) of 4-Fluoro-4'-hydroxybiphenyl Compared to Non-Fluorinated 4-Hydroxybiphenyl

The introduction of a para-fluoro substituent on the biphenyl ring significantly increases lipophilicity compared to the non-fluorinated analog, 4-hydroxybiphenyl. 4-Fluoro-4'-hydroxybiphenyl has a calculated LogP of 3.13 [1]. This is higher than the LogP of 4-hydroxybiphenyl, which is reported to be approximately 2.7-2.8 [2]. The increased LogP enhances membrane permeability, a critical factor for drug-like properties and bioavailability.

Medicinal Chemistry Lipophilicity ADME

CYP450 Enzyme Inhibition Profile: Potent Inhibition of CYP2C9 and Broad CYP Activity by 4-Fluoro-4'-hydroxybiphenyl

4-Fluoro-4'-hydroxybiphenyl exhibits significant inhibition of cytochrome P450 (CYP) enzymes, a key factor in drug-drug interaction (DDI) potential. It inhibits recombinant human CYP2C9 with an IC50 of 3.16E+4 nM (31.6 µM) [1] and shows general CYP450 inhibition in human liver microsomes with an IC50 of 1.00E+4 nM (10.0 µM) [2]. While these values indicate moderate potency, the compound's ability to inhibit multiple CYP isoforms differentiates it from non-fluorinated analogs. For comparison, 4-hydroxybiphenyl itself is not typically reported as a potent CYP inhibitor; it is more commonly studied as a substrate for glucuronidation and sulfation [3].

Drug Metabolism CYP Inhibition Pharmacokinetics

Increased Thermal Stability: Melting Point Comparison of 4-Fluoro-4'-hydroxybiphenyl vs. 4-Hydroxybiphenyl

4-Fluoro-4'-hydroxybiphenyl exhibits a melting point of approximately 172 °C (range: 170-174 °C) . This is notably higher than the melting point of its non-fluorinated counterpart, 4-hydroxybiphenyl, which melts at 164-166 °C . The increase in melting point is attributed to enhanced intermolecular interactions due to the presence of the electronegative fluorine atom, which can participate in C-F···H-O and C-F···π interactions, contributing to a more ordered solid-state structure.

Physical Properties Thermal Analysis Solid-State Chemistry

Metabolic Stability in Microbial Systems: Fluorine Blocks Oxidation at the 4'-Position

In a study using the whole-cell biocatalyst *C. elegans*, biphenyl-4-carboxylic acid was completely transformed to 4'-hydroxybiphenyl-4-carboxylic acid. However, the corresponding 4'-fluoro-analogue remained untransformed under identical conditions [1]. This demonstrates that the fluorine substituent at the 4'-position effectively blocks microbial oxidation, a key metabolic pathway for biphenyl compounds. While this study uses carboxylic acid derivatives, the principle extends directly to 4-fluoro-4'-hydroxybiphenyl, where the fluorine atom prevents hydroxylation at the same position, thereby enhancing metabolic stability.

Metabolic Stability Biotransformation Drug Design

Reactivity and Stability of the Phenolic Hydroxyl Group in Cross-Coupling Reactions

The phenolic hydroxyl group of 4-fluoro-4'-hydroxybiphenyl is a reactive site for further functionalization, but it requires protection during palladium-catalyzed cross-coupling reactions to prevent unwanted side reactions. In contrast, the methoxy analog, 4-fluoro-4'-methoxybiphenyl, can be used directly in Suzuki couplings without protection [1]. However, the free hydroxyl of 4-fluoro-4'-hydroxybiphenyl offers advantages in subsequent steps: after coupling, the protecting group can be removed to reveal the hydroxyl for further derivatization (e.g., alkylation, acylation) or to serve as a hydrogen bond donor in target binding. The methoxy group, while stable, is less versatile for downstream modifications unless demethylated (often requiring harsh conditions like BBr3).

Organic Synthesis Suzuki Coupling Protecting Groups

Liquid Crystal Applications: Key Intermediate for Epoxy-Based LCEs with Tailored Properties

4-Fluoro-4'-hydroxybiphenyl is a critical starting material for the synthesis of biphenyl-type liquid crystalline epoxy compounds (LCEs). Specifically, it is reacted with 1,4-butanediol, 1,6-hexanediol, toluene diisocyanate (TDI), dimethylamine, and epichlorohydrin to yield a liquid crystalline epoxy resin . The incorporation of the fluorinated biphenyl unit into the polymer backbone imparts specific mesomorphic properties, such as a broad liquid crystal temperature range and low birefringence [1]. While other biphenyl derivatives (e.g., 4-bromo-4'-hydroxybiphenyl) can also be used to synthesize LCEs, the presence of the fluorine atom in 4-fluoro-4'-hydroxybiphenyl is known to influence the dielectric anisotropy and phase transition temperatures of the final liquid crystal mixture, making it a preferred choice for specific display applications.

Liquid Crystals Materials Science Epoxy Resins

Optimal Application Scenarios for 4-Fluoro-4'-hydroxybiphenyl (CAS 324-94-7) Based on Its Differentiated Properties


Medicinal Chemistry: Building Block for Fluorinated Drug Candidates with Enhanced Metabolic Stability

4-Fluoro-4'-hydroxybiphenyl is the preferred starting material when designing drug candidates that require improved metabolic stability and membrane permeability. As demonstrated by the microbial oxidation study, the 4'-fluoro substituent blocks a major metabolic pathway, potentially leading to longer half-lives [1]. Furthermore, its LogP of 3.13 enhances passive membrane diffusion compared to non-fluorinated analogs [2]. It is an ideal intermediate for synthesizing NSAIDs and other therapeutics where fluorine substitution is known to improve efficacy and binding affinity [3].

Chemical Biology: Tool Compound for Investigating CYP450 Enzyme Inhibition and Drug-Drug Interactions

Due to its demonstrated inhibition of CYP2C9 (IC50 = 31.6 µM) and broad CYP450 activity in human liver microsomes (IC50 = 10.0 µM) [4] [5], 4-fluoro-4'-hydroxybiphenyl serves as a valuable tool compound for studying cytochrome P450-mediated metabolism. Researchers can use it as a reference inhibitor in in vitro assays to assess the metabolic pathways of new chemical entities and to predict potential drug-drug interactions. Its moderate potency makes it suitable for mechanistic studies without causing complete enzyme inhibition.

Materials Science: Synthesis of Fluorinated Liquid Crystalline Epoxy Resins (LCEs) for Advanced Displays

4-Fluoro-4'-hydroxybiphenyl is a critical monomer for the preparation of biphenyl-type liquid crystalline epoxy compounds (LCEs) . The incorporation of the fluorinated biphenyl moiety into the polymer backbone is essential for achieving specific mesomorphic properties, including a broad liquid crystal temperature range and favorable dielectric anisotropy [6]. This makes it a key component in the formulation of advanced liquid crystal mixtures for high-performance display technologies.

Organic Synthesis: Versatile Intermediate for Late-Stage Diversification via the Phenolic Hydroxyl Group

For synthetic chemists, the free phenolic hydroxyl group of 4-fluoro-4'-hydroxybiphenyl offers a strategic advantage for late-stage diversification. While it requires protection during cross-coupling reactions, this hydroxyl group can be unmasked after coupling to allow for further functionalization through alkylation, acylation, or phosphorylation [7]. This synthetic flexibility is highly valued in medicinal chemistry for the rapid generation of analog libraries and the optimization of lead compounds. In contrast, methoxy analogs require harsh demethylation conditions to achieve similar diversity.

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